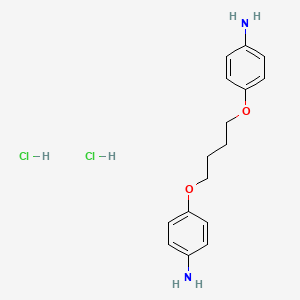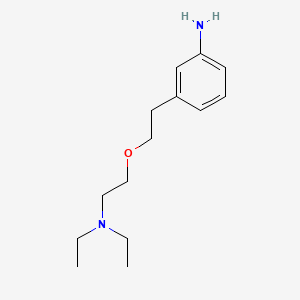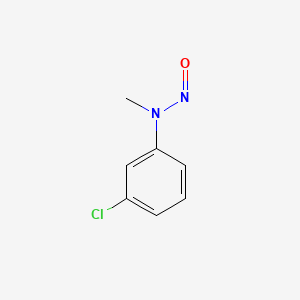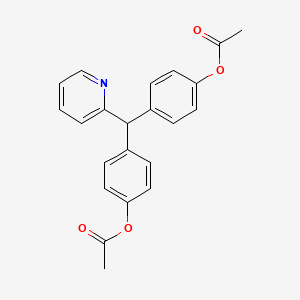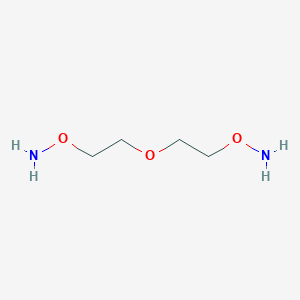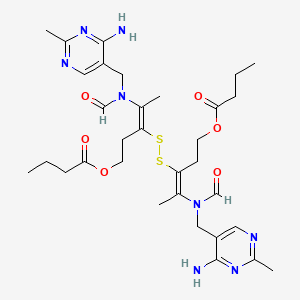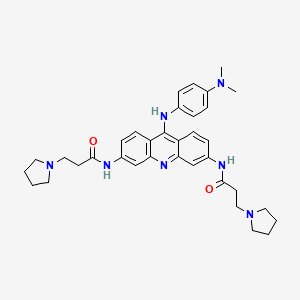
BRACO-19
Vue d'ensemble
Description
Braco-19 is a trisubstituted acridine derivative known for its ability to bind and stabilize G-quadruplex structures in nucleic acidsBy targeting telomeric DNA and interfering with telomerase function, this compound exhibits promising anticancer properties .
Applications De Recherche Scientifique
Braco-19 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying G-quadruplex binding and stabilization.
Biology: this compound is employed in research on telomere biology and telomerase inhibition.
Medicine: Its potential as an anticancer agent is being explored, particularly in targeting telomerase in cancer cells.
Industry: This compound is used in the development of novel therapeutic agents and diagnostic tools
Mécanisme D'action
Braco-19 exerts its effects by binding to G-quadruplex structures in telomeric DNA. This binding stabilizes the G-quadruplex, preventing telomerase from catalyzing the synthesis of telomeric DNA repeats. As a result, telomere maintenance is disrupted, leading to cellular senescence and apoptosis in cancer cells. The compound also induces DNA damage and cell-cycle arrest by displacing telomerase from the telomere .
Analyse Biochimique
Biochemical Properties
Braco-19 interacts with various biomolecules, most notably the enzyme telomerase . It stabilizes G-quadruplexes, targeting telomeric G-quadruplexes, and induces DNA damage and cell-cycle arrest . This interaction inhibits the catalytic action of telomerase, preventing it from synthesizing telomeric DNA and capping telomeric ends .
Cellular Effects
This compound has been shown to suppress proliferation and reduce telomerase activity in human glioblastoma cells . It also triggers an extensive DNA damage response at the telomere, which may result from uncapping and disassembly of the telomeric T-loop structure . This leads to the induction of cellular senescence and complete cessation of growth .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to G-quadruplexes and inhibiting telomerase . This results in the displacement of telomerase from the nucleus to the cytoplasm . The resulting dysfunctional telomere ultimately provokes cell cycle arrest, apoptosis, and senescence .
Temporal Effects in Laboratory Settings
In vitro studies have shown that the expression of human telomerase reverse transcriptase (hTERT) is drastically decreased after 24 hours of exposure to this compound . Induction of cellular senescence and complete cessation of growth is seen after 15 days, paralleled by telomere shortening .
Dosage Effects in Animal Models
In vivo studies have shown that this compound is highly active against early-stage tumors in a subcutaneous growing xenograft model established from cells, if given chronically at 2 mg per kg per day . This compound produced growth inhibition of 96% compared with controls .
Transport and Distribution
This compound faces challenges in overcoming biological barriers. Transport experiments with Caco-2 cells, a standard model for intestinal drug absorption, indicate that this compound might not be suitable for oral administration .
Subcellular Localization
This compound treatment leads to a decrease of hTERT expression in the nucleus and colocalization of hTERT and ubiquitin in the cytoplasm . This suggests that hTERT is bound to ubiquitin and targeted for enhanced degradation upon this compound treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Braco-19 is synthesized through a multi-step process involving the substitution of acridine derivatives. The key steps include:
Formation of the acridine core: This involves the condensation of appropriate aromatic amines with acridone.
Substitution reactions: The acridine core is further modified by introducing substituents at specific positions to achieve the desired trisubstituted structure.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography are employed for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Braco-19 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the acridine core, altering its chemical properties.
Substitution: Substitution reactions at different positions on the acridine core can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted acridine derivatives, each with distinct chemical and biological properties .
Comparaison Avec Des Composés Similaires
Braco-19 is compared with other G-quadruplex binding ligands such as:
Naphthalene diimide: Both compounds stabilize G-quadruplex structures, but this compound has shown higher specificity for telomeric G-quadruplexes.
List of Similar Compounds
- Naphthalene diimide
- Pyridostatin
- Telomestatin
- RHPS4
This compound stands out due to its potent telomerase inhibition and specific targeting of telomeric G-quadruplexes, making it a promising candidate for anticancer therapies.
Propriétés
IUPAC Name |
N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N7O2/c1-40(2)28-11-7-25(8-12-28)38-35-29-13-9-26(36-33(43)15-21-41-17-3-4-18-41)23-31(29)39-32-24-27(10-14-30(32)35)37-34(44)16-22-42-19-5-6-20-42/h7-14,23-24H,3-6,15-22H2,1-2H3,(H,36,43)(H,37,44)(H,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPYSYRMIXRZJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351351-75-2 | |
| Record name | Braco-19 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351351752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 351351-75-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRACO-19 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7C5CD91WI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




